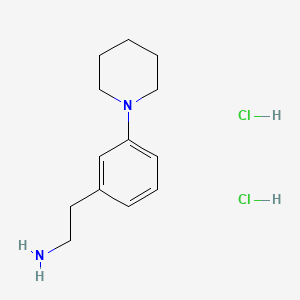
Phenethylamine, 3-piperidino-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenethylamine, 3-piperidino-, dihydrochloride is a chemical compound that belongs to the class of phenethylamines. Phenethylamines are organic compounds that contain a phenyl ring and an ethylamine chain. This particular compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom. The dihydrochloride form indicates that the compound is in its salt form, which is often used to enhance its stability and solubility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phenethylamine, 3-piperidino-, dihydrochloride typically involves the reaction of phenethylamine with piperidine under specific conditions. One common method is the reductive amination of phenylacetaldehyde with piperidine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the hydrogenation of pyridine derivatives in the presence of a catalyst such as molybdenum disulfide. This method is efficient and can be scaled up to produce large quantities of the compound .
化学反应分析
Types of Reactions
Phenethylamine, 3-piperidino-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetone, while reduction could produce N-methylphenethylamine.
科学研究应用
Phenethylamine, 3-piperidino-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential role in modulating brain function.
Medicine: It is investigated for its potential therapeutic effects, including its use as a central nervous system stimulant.
Industry: The compound is used in the production of certain polymers and as an intermediate in chemical manufacturing
作用机制
The mechanism of action of phenethylamine, 3-piperidino-, dihydrochloride involves its interaction with neurotransmitter systems in the brain. It acts as a central nervous system stimulant by binding to trace amine-associated receptor 1 (TAAR1) and inhibiting vesicular monoamine transporter 2 (VMAT2). This leads to increased levels of monoamines such as dopamine, norepinephrine, and serotonin in the synaptic cleft, enhancing neurotransmission .
相似化合物的比较
Similar Compounds
Phenethylamine: A natural monoamine alkaloid and trace amine that acts as a central nervous system stimulant.
N-methylphenethylamine: A derivative of phenethylamine with similar stimulant properties.
Amphetamine: A potent central nervous system stimulant that shares structural similarities with phenethylamine.
Uniqueness
Phenethylamine, 3-piperidino-, dihydrochloride is unique due to the presence of the piperidine ring, which imparts distinct pharmacological properties. This structural feature differentiates it from other phenethylamines and contributes to its specific interactions with neurotransmitter systems .
属性
CAS 编号 |
38589-12-7 |
|---|---|
分子式 |
C13H22Cl2N2 |
分子量 |
277.23 g/mol |
IUPAC 名称 |
2-(3-piperidin-1-ylphenyl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C13H20N2.2ClH/c14-8-7-12-5-4-6-13(11-12)15-9-2-1-3-10-15;;/h4-6,11H,1-3,7-10,14H2;2*1H |
InChI 键 |
WLNWHHUYVRYZPW-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=CC=CC(=C2)CCN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[5-(4-Methylphenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14660057.png)
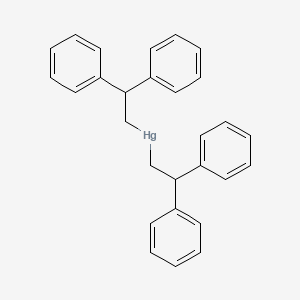

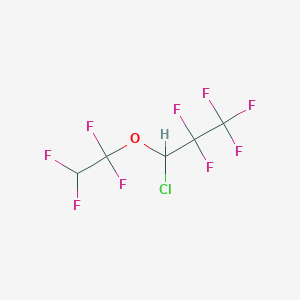
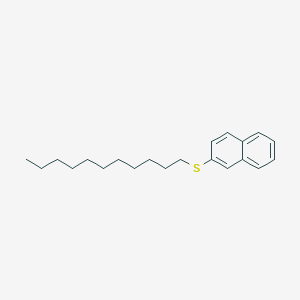
![2,4-Diamino-5-[[3,4-dichlorophenyl]thio]quinazoline](/img/structure/B14660091.png)

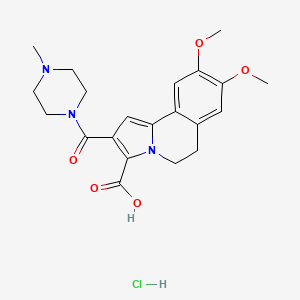

![2-Ethylnaphtho[1,2-B]thiophene](/img/structure/B14660109.png)

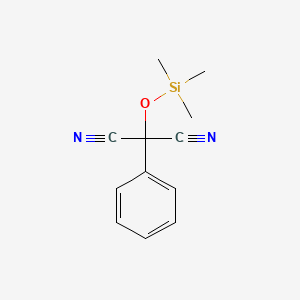
![13-thia-3,5-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),2(6),3,7,9,11,14,16-octaene](/img/structure/B14660143.png)
![Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate](/img/structure/B14660146.png)
